

# what is the structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (4,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B038764

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## A Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

### Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in the pharmaceutical industry.<sup>[1]</sup> Its primary role is as a crucial chemical intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Most notably, it serves as a key building block in the manufacturing of omeprazole and its enantiomer, esomeprazole, which are widely used to treat conditions such as gastritis, peptic ulcers, and gastroesophageal reflux disease (GERD).<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic pathways, and analytical methods for researchers and professionals in drug development.

## Chemical Structure and Identification

The molecule consists of a pyridine ring substituted with a methoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position.

Identifier	Value
IUPAC Name	(4-methoxy-3,5-dimethyl-2-pyridinyl)methanol[4]
Synonyms	3,5-Dimethyl-4-methoxy-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[1][4][5]
CAS Number	86604-78-6[1][4][6][7]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> [1][4][6]
Molecular Weight	167.21 g/mol [1]
SMILES	CC1=CN=C(C(=C1OC)C)CO[4][8]
InChI	1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3[1][4][8]
InChIKey	PSEPRWKZZJWR <sup>CB</sup> -UHFFFAOYSA-N[1][4]

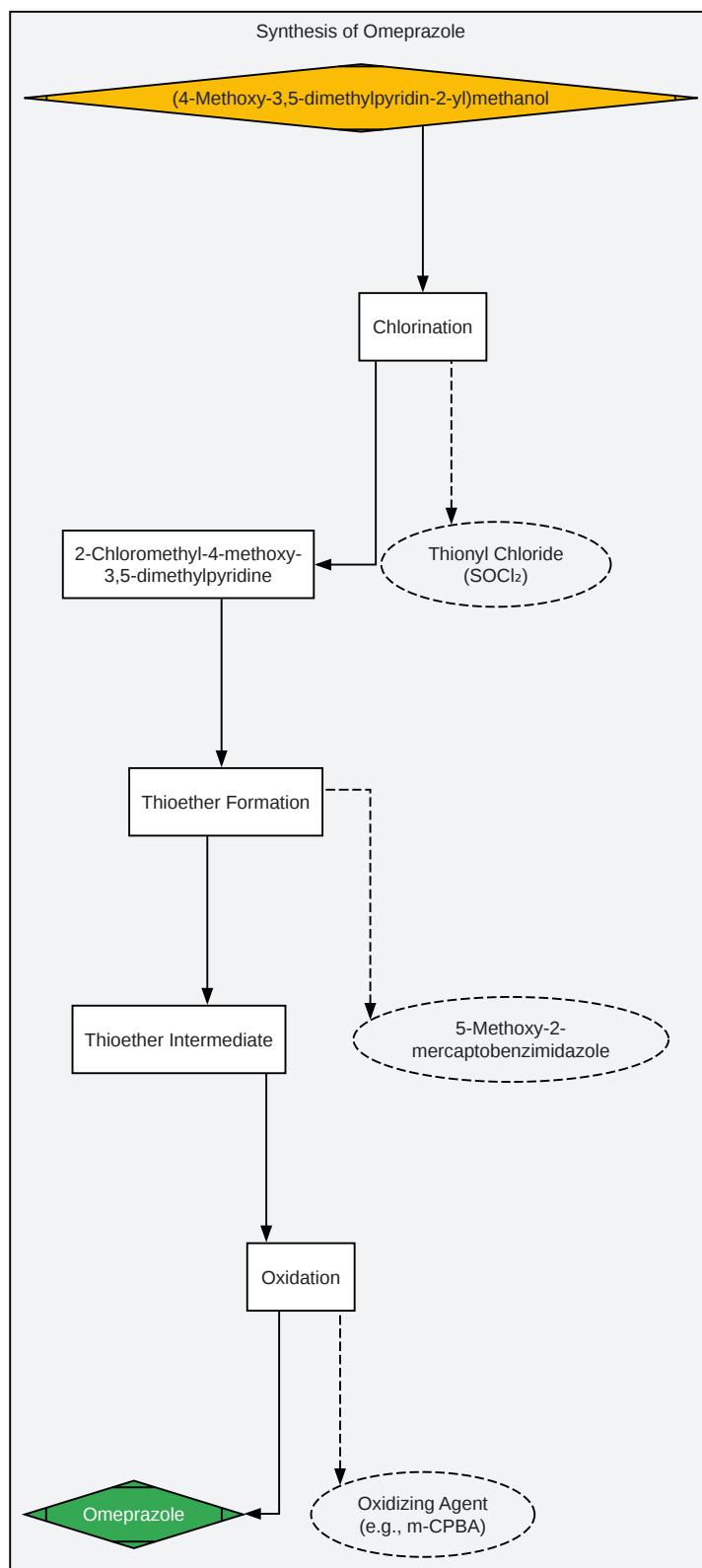
## Physicochemical Properties

The physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are well-documented, providing essential data for its handling, purification, and use in synthesis.

Property	Value
Appearance	White to light brown powder or crystal.[1][5]
Melting Point	56.5-60.5 °C[1][6]
Boiling Point	115-135 °C (at 0.01 Torr)[1], 289.1 °C (at 760 mmHg)[6]
Density	1.092 ± 0.06 g/cm <sup>3</sup> (Predicted)[1][6]
Solubility	Slightly soluble in Chloroform.[1][6]
pKa	13.27 ± 0.10 (Predicted)[1][6]
LogP	1.19930[6]
Flash Point	128.7 °C[6]
Refractive Index	1.528[6]
Vapor Pressure	0.00104 mmHg at 25°C[6]

## Role in Pharmaceutical Synthesis

The principal application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is its function as a precursor in the multi-step synthesis of omeprazole. The hydroxymethyl group is typically converted to a more reactive chloromethyl group, which then facilitates coupling with a mercaptobenzimidazole moiety to form the core structure of the final drug.



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Caption: Synthetic workflow from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to Omeprazole.

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are critical for reproducible research and development.

**4.1. Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride[1]** This protocol outlines the conversion of the chlorinated precursor to the target alcohol.

- **Reaction Setup:** In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.
- **Addition of Reagents:** Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.
- **Reaction Conditions:** Stir the mixture and heat to reflux. Maintain the reaction for 4 hours.
- **Work-up:** After the reaction is complete, remove the methanol using a rotary evaporator.
- **Extraction:** Add 300 mL of drinking water to the residue. Perform liquid-liquid extraction three times using 150 mL of dichloromethane for each extraction.
- **Isolation:** Combine the organic phases and remove the solvent to isolate the product.

**4.2. Alternative Synthesis via Diazotization[9]** An alternative patented method involves the following sequence:

- Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to yield the intermediate 3,5-dimethyl-4-methoxypyridine-2-methanamine.
- Reaction of the resulting methanamine intermediate with sodium nitrite in an aqueous acidic solution to produce (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

**4.3. Analytical Method:** High-Performance Liquid Chromatography (HPLC)[7] This compound can be analyzed using a reverse-phase (RP) HPLC method.

- **Column:** Newcrom R1.
- **Mobile Phase:** A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- MS Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.
- Applications: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

## Safety and Handling

Understanding the hazard profile is essential for safe handling in a laboratory or manufacturing setting.

Hazard Information	Details
GHS Pictogram	GHS07 (Irritant) <a href="#">[1]</a>
Signal Word	Warning <a href="#">[1]</a> <a href="#">[4]</a>
Hazard Statements	H315: Causes skin irritation. <a href="#">[4]</a> H319: Causes serious eye irritation. <a href="#">[4]</a> H335: May cause respiratory irritation. <a href="#">[4]</a>
Precautionary Statements	P261, P305+P351+P338 (Avoid breathing dust; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). <a href="#">[1]</a>
Storage	Store in an inert atmosphere at room temperature. <a href="#">[1]</a> <a href="#">[6]</a>
WGK (Germany)	3 (highly hazardous to water) <a href="#">[1]</a>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)